SR-3306

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

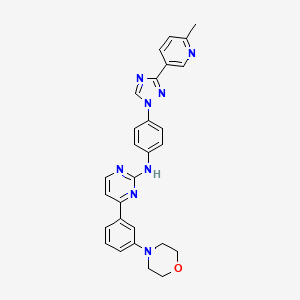

IUPAC Name |

N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N8O/c1-20-5-6-22(18-30-20)27-31-19-36(34-27)24-9-7-23(8-10-24)32-28-29-12-11-26(33-28)21-3-2-4-25(17-21)35-13-15-37-16-14-35/h2-12,17-19H,13-16H2,1H3,(H,29,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMXVKKPYBGIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SR-3306 in Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of SR-3306, a selective c-Jun N-terminal kinase (JNK) inhibitor, with a focus on its neuroprotective effects in neurons. This compound has demonstrated significant potential in preclinical models of neurodegenerative diseases, particularly Parkinson's disease.

Core Mechanism of Action: Inhibition of the JNK Signaling Pathway

This compound is a cell-permeable, blood-brain-barrier-penetrant anilinopyrimidine compound that functions as a potent and selective, reversible, and ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs). The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which is heavily implicated in neuronal apoptosis and survival.[1]

The primary mechanism of action of this compound in neurons involves the direct inhibition of JNK activity, leading to a reduction in the phosphorylation of its downstream target, c-Jun.[2] The phosphorylation of c-Jun is a key step in the activation of apoptotic pathways in neurons.[2] By inhibiting this process, this compound effectively blocks the pro-apoptotic signaling cascade, resulting in the protection of neurons from various stressors.[1][2]

The neuroprotective effects of this compound have been demonstrated in both in vitro and in vivo models of Parkinson's disease.[1][2][3] In cellular models, this compound protected primary dopaminergic neurons from MPP+-induced neurotoxicity.[2] In animal models, oral administration of this compound to mice and rats with induced Parkinson's disease resulted in the protection of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and a significant reduction in motor deficits.[1][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory potency against JNK isoforms and its neuroprotective efficacy in various experimental models.

Table 1: Biochemical and Cell-Based Potency of this compound [2]

| Target | Assay Type | IC50 Value |

| Human JNK1 | Biochemical | 67 nM |

| Human JNK2 | Biochemical | 283 nM |

| Human JNK3 | Biochemical | 159 nM |

| p38 | Biochemical | >20 µM |

| c-Jun Phosphorylation | Cell-Based (INS-1 cells) | 216 nM |

Table 2: Neuroprotective Efficacy of this compound in Preclinical Models

| Model | Treatment | Outcome | Reference |

| MPP+-treated primary dopaminergic neurons | 10-1000 nM this compound | >90% protection against cell death | [2] |

| MPTP-intoxicated mice | 30 mg/kg this compound (p.o.) | 72% protection of TH-positive cells in the SNpc | [1][2] |

| 6-OHDA-lesioned rats | 10 mg/kg/day this compound (s.c.) | 6-fold increase in TH-positive neurons in the SNpc | [3][4] |

| d-amphetamine-induced circling in 6-OHDA-lesioned rats | 10 mg/kg/day this compound (s.c.) | 87% decrease in circling behavior | [3][4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the JNK signaling pathway targeted by this compound and a typical experimental workflow for evaluating its neuroprotective effects.

Caption: The JNK signaling pathway leading to neuronal apoptosis and its inhibition by this compound.

References

- 1. neurosciencenews.com [neurosciencenews.com]

- 2. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-hydroxydopamine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

SR-3306: A Selective c-Jun N-terminal Kinase (JNK) Inhibitor

An In-depth Technical Guide

This technical guide provides a comprehensive overview of SR-3306, a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs). This compound is a cell-permeable, blood-brain-barrier-permeant, and orally available anilinopyrimidine compound, making it a valuable tool for investigating the role of JNK signaling in various physiological and pathological processes, particularly in the context of neurodegenerative diseases.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the technical details of this compound, including its inhibitory activity, selectivity, and the experimental protocols for its evaluation.

Core Data Presentation

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cell-based assays. The quantitative data is summarized in the tables below for easy comparison.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Notes |

| JNK1 | 67 | ATP-competitive inhibition. |

| JNK2 | 283 | ATP-competitive inhibition. |

| JNK3 | 159 | ATP-competitive inhibition. |

| p38 | >20,000 | Demonstrates high selectivity over the closely related p38 MAPK. |

IC50 values represent the concentration of this compound required to inhibit the kinase activity by 50%.[1][2]

Table 2: Cell-Based Inhibitory Activity of this compound

| Assay | Cell Line | Stimulus | IC50 (nM) |

| c-jun phosphorylation inhibition | INS-1 β-pancreatic cells | Streptozotocin (STZ) | 216 |

This assay measures the ability of this compound to inhibit the phosphorylation of the JNK substrate c-jun in a cellular context.[1][2]

Table 3: Selectivity Profile of this compound

| Kinase Panel | Number of Kinases Tested | Concentration of this compound | Notable Off-Target Hits (Inhibition >50%) |

| Broad Kinase Panel | >300 | Not specified | Exhibits little or no activity against the majority of kinases tested. |

This compound demonstrates a high degree of selectivity, a desirable characteristic for a chemical probe or therapeutic candidate.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental evaluation of this compound, the following diagrams have been generated using the DOT language.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by a variety of cellular stresses and inflammatory cytokines, leading to the phosphorylation of downstream targets, including the transcription factor c-Jun. This phosphorylation event enhances c-Jun's transcriptional activity, regulating the expression of genes involved in diverse cellular processes such as proliferation, apoptosis, and inflammation.

Experimental Workflow for Evaluating this compound In Vitro

The in vitro evaluation of this compound typically involves a series of assays to determine its biochemical potency against JNK isoforms and its effect on the JNK signaling pathway within cells.

Experimental Workflow for Evaluating this compound In Vivo

In vivo studies are crucial to assess the efficacy of this compound in disease models. A common application is in rodent models of Parkinson's disease, where neuroprotection is evaluated.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

ATP-Competitive JNK Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by JNK in a cell-free system.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

JNK substrate (e.g., GST-c-Jun)

-

ATP

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl2, 0.5 mM DTT)

-

This compound stock solution (in DMSO)

-

[γ-32P]ATP

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a reaction tube, combine the JNK enzyme, JNK substrate, and the diluted this compound or vehicle (DMSO).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate using a phosphorimager or autoradiography.

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

c-Jun Phosphorylation Inhibition Assay (Western Blot)

This cell-based assay assesses the ability of this compound to inhibit JNK-mediated phosphorylation of c-Jun in response to a cellular stressor.

Materials:

-

INS-1 pancreatic β-cells

-

Cell culture medium and reagents

-

Streptozotocin (STZ)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE reagents and equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total-c-Jun

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed INS-1 cells in culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with STZ to activate the JNK pathway.

-

After the desired incubation time, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total c-Jun for loading control.

-

Quantify the band intensities to determine the inhibition of c-Jun phosphorylation and calculate the cell-based IC50 value.

In Vivo Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease

This protocol describes the evaluation of this compound's neuroprotective effects in a mouse model of Parkinson's disease induced by the neurotoxin MPTP.

Animal Model:

-

Male C57BL/6 mice are commonly used.

-

Administer MPTP (e.g., 20-30 mg/kg, i.p.) daily for several consecutive days to induce dopaminergic neurodegeneration.

This compound Administration:

-

Administer this compound orally (p.o.) or subcutaneously (s.c.) at a predetermined dose (e.g., 30 mg/kg) prior to each MPTP injection.

-

A vehicle control group should be included.

Tissue Processing and Analysis:

-

At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

-

Dissect the brains and post-fix them in 4% paraformaldehyde.

-

Cryoprotect the brains in a sucrose solution.

-

Section the brains through the substantia nigra and striatum using a cryostat.

-

Perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.

-

Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.

-

Assess the density of TH-positive fibers in the striatum.

-

Additionally, brain tissue can be collected for Western blot analysis of phospho-c-Jun to confirm target engagement of this compound.

In Vivo Neuroprotection Study in a 6-OHDA Rat Model of Parkinson's Disease

This protocol outlines the assessment of this compound's neuroprotective capabilities in a rat model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA).

Animal Model:

-

Adult male Sprague-Dawley or Wistar rats are typically used.

-

Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum.

This compound Administration:

-

Administer this compound (e.g., 10 mg/kg/day, s.c.) via osmotic mini-pumps for a continuous delivery over a period of time (e.g., 14 days) starting shortly after the 6-OHDA lesion.[3]

-

A vehicle control group is essential for comparison.

Behavioral and Histological Analysis:

-

Assess rotational behavior induced by apomorphine or amphetamine to evaluate the extent of the dopaminergic lesion and the therapeutic effect of this compound.

-

At the end of the study, perform tissue processing and immunohistochemistry for tyrosine hydroxylase as described for the MPTP model to quantify the survival of dopaminergic neurons and fibers.[3]

-

Western blot analysis for phospho-c-Jun in the substantia nigra can be performed to confirm the inhibition of the JNK pathway by this compound.[3]

References

- 1. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 2. JNK Inhibitor XIV, this compound The JNK Inhibitor XIII, this compound controls the biological activity of JNK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]

- 3. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-hydroxydopamine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of SR-3306

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3306 is a potent, selective, and brain-penetrant inhibitor of c-Jun N-terminal kinase (JNK) that has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a detailed summary of its biochemical and cellular potency, pharmacokinetic profile, and efficacy in both in vitro and in vivo models of neurodegeneration. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols and a summary of key data to facilitate further investigation and understanding of this compound and its therapeutic potential.

Introduction

This compound was identified as a promising neuroprotective agent through a translational research effort aimed at developing orally available JNK inhibitors.[1] The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of neuronal apoptosis, and its inhibition has been a key therapeutic strategy for neurodegenerative diseases. This compound emerged from a series of aminopyrimidine JNK inhibitors, demonstrating a favorable balance of potency, selectivity, and pharmacokinetic properties, including the ability to cross the blood-brain barrier.[1] Preclinical studies have shown that this compound can protect dopaminergic neurons from toxin-induced cell death, suggesting its potential as a disease-modifying therapy for Parkinson's disease.[1][2]

Mechanism of Action

This compound is an ATP-competitive inhibitor of JNK, with modest potency against JNK2 and JNK3.[1] By binding to the ATP-binding site of JNK, this compound prevents the phosphorylation of its downstream target, c-Jun. The phosphorylation of c-Jun is a key step in the apoptotic signaling cascade in neurons. Therefore, by inhibiting this process, this compound effectively blocks the pro-apoptotic signaling mediated by the JNK pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from biochemical, cellular, and in vivo studies.

Table 1: Biochemical and Cellular Potency of this compound[1]

| Assay Type | Target/Cell Line | IC50 |

| Biochemical | Human JNK1 | >25 µM |

| Biochemical | Human JNK2 | 230 nM |

| Biochemical | Human JNK3 | 180 nM |

| Biochemical | p38 | >25 µM |

| Cell-Based | INS-1 cells (c-Jun phosphorylation) | 200 nM |

Table 2: Pharmacokinetic Parameters of this compound in Rats[1]

| Route of Administration | Dose | Clearance (mL/min/kg) | Oral Bioavailability (%F) |

| Intravenous (i.v.) | 1 mg/kg | 14 | N/A |

| Oral (p.o.) | 2 mg/kg | N/A | 31 |

Table 3: In Vivo Efficacy of this compound in the MPTP Mouse Model of Parkinson's Disease[1]

| Treatment Group | TH-Positive Cells in SNpc (% of Vehicle) |

| MPTP | 54% |

| MPTP + this compound (30 mg/kg) | 72% |

Detailed Experimental Protocols

In Vitro Neuroprotection Assay[1]

This protocol describes the method used to assess the neuroprotective effects of this compound against MPP+-induced cell death in primary dopaminergic neurons.

Workflow:

Methodology:

-

Cell Culture: Primary dopaminergic neurons were cultured from the ventral mesencephalon of E14 rat embryos.

-

Plating: Cells were plated in 8-well chamber slides at a density of 200,000 cells per well.

-

Treatment:

-

Cells were pre-treated with varying concentrations of this compound (10, 100, and 1000 nM) for 15 minutes.

-

Following pre-treatment, cells were exposed to 10 µM of MPP+ (1-methyl-4-phenylpyridinium) for 48 hours to induce neurotoxicity.

-

A control group was treated with 1000 nM this compound alone to assess any inherent toxicity of the compound.

-

-

Immunostaining: After 48 hours, the cells were fixed and immunostained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

-

Quantification: The number of surviving TH-positive neurons was quantified to determine the neuroprotective effect of this compound.

In Vivo MPTP Mouse Model of Parkinson's Disease[1]

This protocol details the in vivo study to evaluate the neuroprotective efficacy of this compound in a mouse model of Parkinson's disease induced by the neurotoxin MPTP.

Workflow:

Methodology:

-

Animal Model: Male C57BL/6 mice were used for this study.

-

MPTP Intoxication: Mice received four intraperitoneal (i.p.) injections of MPTP-HCl (18 mg/kg) at 2-hour intervals on a single day to induce dopaminergic neurodegeneration.

-

This compound Administration:

-

The treated group received an oral (p.o.) dose of this compound (30 mg/kg) 30 minutes prior to the first MPTP injection.

-

This compound administration continued twice daily (b.i.d.) on the first day and once daily (q.d.) for the following five days.

-

-

Tissue Collection and Analysis: Seven days after the MPTP administration, the mice were sacrificed, and their brains were collected.

-

Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons in the substantia nigra pars compacta (SNpc).

-

Stereological Counting: The number of TH-positive neurons in the SNpc was counted using stereological methods to assess the extent of neuroprotection.

Pharmacokinetic Study in Rats[1]

This protocol outlines the procedure to determine the pharmacokinetic properties of this compound in rats following intravenous and oral administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.

-

Intravenous (i.v.) Administration: this compound was administered as a single i.v. bolus dose of 1 mg/kg.

-

Oral (p.o.) Administration: A separate group of rats received a single oral gavage dose of 2 mg/kg this compound.

-

Blood Sampling: Blood samples were collected at various time points post-administration.

-

Plasma Analysis: Plasma concentrations of this compound were determined using a suitable analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including clearance and oral bioavailability.

Conclusion

This compound is a novel, orally bioavailable, and brain-penetrant JNK inhibitor that has demonstrated significant neuroprotective properties in preclinical models of Parkinson's disease.[1] Its ability to inhibit c-Jun phosphorylation and protect dopaminergic neurons from MPP+ and MPTP-induced toxicity highlights its potential as a therapeutic agent.[1] The favorable pharmacokinetic profile of this compound further supports its development as a potential treatment for neurodegenerative disorders. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound.

References

SR-3306: A Preclinical Modulator of the JNK Signaling Pathway in Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The landscape of neurodegenerative disease research is one of persistent challenge and incremental progress. The development of therapeutic agents that can slow or halt the relentless progression of these disorders is a paramount goal. This document provides a comprehensive technical overview of SR-3306, a small molecule inhibitor of c-Jun N-terminal kinase (JNK), and its role in preclinical models of neurodegeneration. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a selective, orally bioavailable, and brain-penetrant inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Extensive preclinical research has focused on its potential as a neuroprotective agent, primarily in the context of Parkinson's disease. The core mechanism of this compound revolves around the inhibition of JNK, a key mediator of neuronal apoptosis and inflammatory pathways implicated in the pathogenesis of several neurodegenerative disorders. In multiple rodent models of Parkinson's disease, this compound has demonstrated significant efficacy in protecting dopaminergic neurons from degeneration, leading to notable improvements in motor function. This whitepaper will detail the mechanism of action of this compound, summarize the quantitative data from key preclinical studies, provide detailed experimental protocols, and visualize the associated signaling pathways and experimental workflows. To date, the available scientific literature has focused exclusively on the evaluation of this compound in models of Parkinson's disease; its potential role in other neurodegenerative conditions such as Alzheimer's disease, Huntington's disease, or amyotrophic lateral sclerosis has not yet been reported.

Mechanism of Action: JNK Inhibition

This compound is an ATP-competitive inhibitor of JNK, with modest potency against JNK2 and JNK3, and greater than 100-fold selectivity over p38, a closely related MAP kinase.[1] The JNK signaling cascade is a critical stress-activated protein kinase pathway that, when chronically activated, can lead to neuronal apoptosis. In neurodegenerative diseases, various stressors, including oxidative stress and neurotoxins, can activate this pathway. The inhibition of JNK by this compound has been shown to block the phosphorylation of its downstream target, c-Jun, a key transcription factor involved in the regulation of pro-apoptotic genes.[1] By preventing the phosphorylation of c-Jun, this compound effectively mitigates the downstream apoptotic signaling, thereby promoting neuronal survival.

Quantitative Data Summary

The efficacy of this compound has been quantified in several key preclinical studies. The following tables summarize the critical data points from these experiments.

Table 1: In Vitro Potency and Selectivity of this compound[1]

| Target | IC50 (nM) |

| Human JNK3 | ~200 |

| Human JNK2 | ~200 |

| Human JNK1 | Not specified |

| p38 | >20,000 |

| c-Jun Phosphorylation (INS-1 cells) | ~200 |

Table 2: Neuroprotective Effects of this compound in an In Vitro Model of Parkinson's Disease[1]

| Model | Treatment | Concentration (nM) | Outcome |

| Primary dopaminergic neurons exposed to MPP+ | This compound | 300 | Statistically significant protection of neurons |

| This compound | 1000 | >90% neuroprotection |

Table 3: Efficacy of this compound in In Vivo Models of Parkinson's Disease[1][2][3][4]

| Model | Animal | Treatment | Dose | Outcome |

| MPTP-induced neurodegeneration | Mouse | This compound (oral) | 30 mg/kg | 72% protection of TH-positive cells in the SNpc |

| 6-OHDA-induced lesion | Rat | This compound (s.c.) | 10 mg/kg/day for 14 days | 6-fold increase in TH-positive neurons in the SNpc |

| 87% decrease in d-amphetamine-induced circling | ||||

| 2.3-fold reduction in phospho-c-jun immunoreactive neurons | ||||

| MPTP-induced neurodegeneration | Rat | This compound (oral) | Not specified | ~30% protection in the brain, reducing dysfunctional motor responses by nearly 90% |

TH: Tyrosine Hydroxylase; SNpc: Substantia Nigra pars compacta; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; 6-OHDA: 6-hydroxydopamine; s.c.: subcutaneous.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this document.

In Vitro Neuroprotection Assay in Primary Dopaminergic Neurons[1]

-

Cell Culture: Primary dopaminergic neurons are isolated from the ventral mesencephalon of E14 rat embryos.

-

Plating: Cells are plated at a density of 200,000 cells/well in 8-well chamber slides.

-

Treatment:

-

This compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the cell culture medium at various concentrations (10-1000 nM) 15 minutes prior to the addition of the neurotoxin.

-

1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is added to the cultures at a final concentration of 10 µM to induce neurotoxicity.

-

Control wells receive either vehicle alone, MPP+ alone, or this compound alone.

-

-

Incubation: The cells are incubated for 48 hours.

-

Immunocytochemistry:

-

Cultures are fixed with 4% paraformaldehyde.

-

Cells are stained for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.

-

-

Quantification: The number of surviving TH-positive neurons is counted in each well to determine the neuroprotective effect of this compound.

MPTP Mouse Model of Parkinson's Disease[1]

-

Animals: C57BL/6 mice are used for this model.

-

MPTP Administration:

-

Mice are injected intraperitoneally (i.p.) with MPTP-HCl (18 mg/kg) four times at 2-hour intervals on a single day.

-

-

This compound Administration:

-

This compound is administered orally (p.o.) at a dose of 30 mg/kg.

-

The first dose is given 30 minutes before the first MPTP injection.

-

A second dose is given 5.5 hours after the first MPTP injection.

-

Subsequent doses are administered once daily for the next 5 days.

-

-

Tissue Collection and Analysis:

-

Seven days after MPTP intoxication, mice are euthanized, and their brains are collected.

-

The brains are sectioned, and immunohistochemistry for TH is performed to visualize dopaminergic neurons in the substantia nigra pars compacta (SNpc).

-

Unbiased stereological counting of TH-positive cells is performed to quantify the extent of neurodegeneration and the protective effect of this compound.

-

6-OHDA Rat Model of Parkinson's Disease[3][4]

-

Animals: Sprague-Dawley rats are used for this model.

-

6-OHDA Lesion:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A unilateral injection of 6-hydroxydopamine (6-OHDA) is made into the medial forebrain bundle to induce a lesion of the nigrostriatal pathway.

-

-

This compound Administration:

-

This compound is administered via subcutaneous (s.c.) minipumps at a dose of 10 mg/kg/day for 14 days.

-

-

Behavioral Assessment:

-

d-Amphetamine-induced circling behavior is assessed to measure the extent of the lesion and the therapeutic effect of this compound. A reduction in rotations indicates a therapeutic benefit.

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period, rats are euthanized, and their brains are collected.

-

Immunohistochemistry for TH is performed on sections of the substantia nigra pars compacta (SNpc) and the striatum.

-

The number of TH-positive neurons and the density of TH-positive terminals are quantified.

-

Immunohistochemistry for phospho-c-jun is also performed to confirm target engagement.

-

Future Directions and Conclusion

The preclinical data for this compound strongly support its potential as a neuroprotective agent for Parkinson's disease. Its oral bioavailability and ability to penetrate the blood-brain barrier make it a promising candidate for further development.[1] Future research should focus on several key areas:

-

Chronic Dosing Studies: Long-term studies are needed to assess the sustained efficacy and safety of this compound.

-

Evaluation in Other Neurodegenerative Models: While current data is limited to Parkinson's disease, the role of JNK in other neurodegenerative conditions suggests that this compound could have broader therapeutic potential. Studies in models of Alzheimer's disease, Huntington's disease, and ALS are warranted.

-

Biomarker Development: Further development of biomarkers, such as the measurement of phospho-c-jun in accessible tissues, will be crucial for clinical trial design and monitoring of treatment response.

References

SR-3306: A Technical Guide to a Potent and Brain-Penetrant JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3306 is a potent, selective, and orally bioavailable inhibitor of c-Jun N-terminal kinases (JNKs), with significant brain penetration. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside visualizations of its mechanism of action within the JNK signaling pathway. The data herein is intended to support further research and development of this compound as a potential therapeutic agent for neurodegenerative diseases and other conditions where JNK signaling is implicated.

Chemical Structure and Properties

This compound, with the IUPAC name N-[4-[3-(6-methyl-3-pyridinyl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine, is a complex heterocyclic molecule.[1] Its structure is characterized by a central aminopyrimidine core, which is a common scaffold for kinase inhibitors, substituted with a morpholinophenyl group and a phenyl-triazole moiety further linked to a methyl-pyridinyl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C28H26N8O | [1][2][3] |

| Molecular Weight | 490.56 g/mol | [1][2][3] |

| CAS Number | 1128096-91-2 | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| Solubility | DMSO: ≥ 125 mg/mL (with sonication) | [4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [4] |

Pharmacological Properties

This compound is a potent inhibitor of JNK isoforms, demonstrating modest potency and high selectivity. It functions as an ATP-competitive inhibitor.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against JNK isoforms and other related kinases has been determined through biochemical and cell-based assays. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in Table 2.

| Target | IC50 (nM) | Assay Type | Reference |

| JNK1 | ~200 | Biochemical | |

| JNK2 | ~200 | Biochemical | |

| JNK3 | ~200 | Biochemical | |

| p38 | >20,000 | Biochemical | |

| p-c-jun inhibition | ~200 | Cell-based (INS-1 cells) |

This compound exhibits over 100-fold selectivity for JNKs over the closely related p38 MAP kinase. A broader kinase profiling screen against 347 kinases revealed that at a concentration of 3 µM, only a small fraction of kinases showed significant interaction, with only four (KIT, KIT V559D, PDGFR-β, TYK2) having potencies suggesting Kd values of <1 µM. Importantly, this compound did not inhibit LRRK2, a kinase implicated in Parkinson's disease, at concentrations up to 10 µM.

Drug Metabolism and Pharmacokinetics (DMPK)

The DMPK properties of this compound have been evaluated in rodents, demonstrating its potential for in vivo applications. Key parameters are presented in Table 3.

| Parameter | Value | Species | Reference |

| Oral Bioavailability (%F) | 31 | Rat | |

| Clearance | 14 mL/min/kg | Rat (i.v.) | |

| Brain Penetration | High, Brain/Plasma ratio ~30-40% | Mouse | |

| hERG Inhibition (IC50) | >30 µM | In vitro | |

| CYP450 Inhibition (IC50) | >50 µM (for 9 isoforms) | In vitro | |

| MAO-A/B Inhibition (IC50) | >50 µM | In vitro |

The favorable DMPK profile, including good oral bioavailability and significant brain penetration, makes this compound a promising candidate for treating central nervous system (CNS) disorders.

Mechanism of Action: JNK Signaling Pathway

This compound exerts its biological effects by inhibiting the JNK signaling cascade. This pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis. A simplified diagram of the JNK signaling pathway and the point of inhibition by this compound is depicted below.

Caption: The JNK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

While a detailed step-by-step protocol from the primary literature's supplementary information was not directly accessible, the synthesis of this compound can be achieved through a multi-step process common for this class of compounds. A representative synthetic workflow is outlined below.

Caption: Representative workflow for the synthesis of this compound.

Methodology: The synthesis likely involves an initial nucleophilic aromatic substitution to couple 4-bromoaniline with 1,2,4-triazole. The resulting aniline derivative can then be reacted with a di-halogenated pyrimidine, such as 2-chloro-4-iodopyrimidine. Subsequent sequential Suzuki couplings with the appropriate boronic acids (3-morpholinophenylboronic acid and 6-methyl-3-pyridinylboronic acid) under palladium catalysis would yield the final product, this compound. Purification is typically achieved by column chromatography.

In Vitro Neuroprotection Assay

This protocol assesses the ability of this compound to protect dopaminergic neurons from a neurotoxin.

1. Cell Culture:

-

Primary dopaminergic neurons are isolated from the ventral mesencephalon of embryonic day 14 (E14) rat embryos.

-

Cells are plated at a density of 200,000 cells/well in 8-well chamber slides.

2. Treatment:

-

Cells are treated with varying concentrations of this compound (e.g., 10-1000 nM) for 15 minutes.

-

The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a potent inducer of Parkinsonism, is then added at a final concentration of 10 µM.

3. Incubation:

-

Cultures are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

4. Immunocytochemistry:

-

Cells are fixed with 4% paraformaldehyde.

-

Immunostaining is performed using a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons, followed by a fluorescently labeled secondary antibody.

5. Analysis:

-

The number of surviving TH-positive neurons is counted by a blinded investigator.

-

Data is expressed as the percentage of neuronal survival compared to vehicle-treated controls.

In Vivo Pharmacokinetic Study

This protocol determines the pharmacokinetic profile of this compound in rodents.

1. Animal Model:

-

Male Sprague-Dawley rats or C57BL/6 mice are used.

2. Dosing:

-

For intravenous (i.v.) administration, this compound is administered at a dose of 1 mg/kg.

-

For oral (p.o.) administration, this compound is administered at a dose of 2 mg/kg.

3. Sample Collection:

-

Blood samples are collected at various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours).

-

For brain penetration studies, brain tissue is also collected at the same time points.

4. Sample Processing:

-

Blood is processed to obtain plasma.

-

Brain tissue is homogenized.

-

Both plasma and brain homogenates are deproteinized, typically with acetonitrile.

5. Analysis:

-

The concentration of this compound in the samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated from the concentration-time data.

Conclusion

This compound is a well-characterized JNK inhibitor with a promising profile for further investigation. Its high selectivity, oral bioavailability, and ability to penetrate the blood-brain barrier make it a valuable tool for studying the role of JNK signaling in CNS disorders and a potential lead compound for the development of novel neuroprotective therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential.

References

- 1. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinsonâs Disease - ACS Chemical Neuroscience - Figshare [figshare.com]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

SR-3306: A Potent and Selective JNK Inhibitor for Neuroprotection

An In-depth Technical Guide on the Mechanism and Effects of SR-3306 on c-Jun N-terminal Kinase (JNK) Pathways

This technical guide provides a comprehensive overview of this compound, a selective, potent, and brain-penetrant inhibitor of c-Jun N-terminal kinase (JNK). We will delve into its mechanism of action, its effects on the JNK signaling pathway, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of JNK inhibition.

Introduction to this compound and the JNK Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] They are activated by a variety of cellular stresses and are involved in a wide range of cellular processes, including inflammation, apoptosis, and neurodegeneration.[1] The JNK signaling cascade is a key pathway implicated in the pathogenesis of several neurodegenerative diseases, making it an attractive target for therapeutic intervention.

This compound is a small molecule inhibitor that has demonstrated significant potential in preclinical models of neurodegeneration.[2] It is an ATP-competitive inhibitor with high selectivity for JNK isoforms, particularly JNK2 and JNK3, over other related kinases.[2][3] This guide will explore the biochemical and cellular data supporting the activity of this compound and its effects on the JNK pathway.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound Against JNK Isoforms and p38 [2]

| Kinase | Biochemical IC50 (nM) |

| Human JNK1 | 159 |

| Human JNK2 | 283 |

| Human JNK3 | 67 |

| p38 | >20,000 |

Table 2: Cell-Based Potency and Kinase Selectivity of this compound [2]

| Assay | IC50 (nM) | Notes |

| Inhibition of c-jun phosphorylation in INS-1 cells | 216 | Demonstrates good cell penetration and potency. |

| Kinase Selectivity Screen (3µM this compound) | - | Out of 347 kinases, only 4 showed potential Kd values <1 µM (KIT, KIT V559D, PDGFR-β, TYK2). |

Table 3: In Vivo Efficacy of this compound

| Model | Effect |

| MPTP-treated mice | 75% inhibition of c-jun phosphorylation in SNpc TH-positive neurons (30 mg/kg single p.o. dose). |

| MPTP-treated mice | 46% protection against SNpc TH-positive dopaminergic neuron loss (30 mg/kg p.o. b.i.d.). |

| 6-OHDA-intoxicated rats | 6-fold increase in SNpc TH-positive dopaminergic neuron count compared to vehicle (10 mg/kg/day s.c.). |

JNK Signaling Pathway and the Mechanism of Action of this compound

The JNK signaling pathway is a multi-tiered cascade that culminates in the phosphorylation and activation of transcription factors, most notably c-Jun. The diagram below illustrates the canonical JNK pathway and the inhibitory action of this compound.

This compound acts as an ATP-competitive inhibitor of JNKs. By binding to the ATP-binding pocket of JNK, it prevents the phosphorylation of its downstream substrates, including the transcription factor c-Jun.[2] The inhibition of c-Jun phosphorylation is a key biomarker for the on-target activity of this compound and is directly linked to its neuroprotective effects.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Assays

Objective: To determine the biochemical potency (IC50) of this compound against JNK isoforms and other kinases.

Protocol:

-

Recombinant human JNK1, JNK2, JNK3, and p38α kinases are used.

-

The kinase reactions are performed in a buffer containing ATP and a specific substrate for each kinase (e.g., ATF2 for JNKs, MBP for p38α).

-

This compound is serially diluted and added to the kinase reactions.

-

The reactions are incubated at 30°C for a specified time.

-

The amount of phosphorylated substrate is quantified using a suitable method, such as a radiometric assay (incorporation of ³³P-ATP) or a fluorescence-based assay.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based c-Jun Phosphorylation Assay

Objective: To assess the cellular potency of this compound in inhibiting JNK activity.

Protocol:

-

INS-1 (rat insulinoma) cells are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

JNK pathway is stimulated with streptozotocin (STZ).

-

After stimulation, cells are lysed, and protein concentrations are determined.

-

Levels of phosphorylated c-Jun (at Ser63) and total c-Jun are measured by an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

-

The ratio of phospho-c-Jun to total c-Jun is calculated, and the IC50 value for the inhibition of c-Jun phosphorylation is determined.

Western Blot Analysis for Phospho-c-Jun in Mouse Brain

Objective: To confirm target engagement of this compound in vivo.

Protocol:

-

Mice are treated with the neurotoxin MPTP to induce JNK activation.

-

A cohort of MPTP-treated mice is administered this compound orally.

-

At a specified time point after treatment, mice are euthanized, and the mesencephalon (containing the substantia nigra) is dissected.

-

The brain tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phospho-c-Jun (Ser73) and a loading control (e.g., β-actin).

-

Horseradish peroxidase-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) system.

The following diagram outlines the general workflow for these experimental procedures.

Conclusion

This compound is a highly selective and potent JNK inhibitor with promising neuroprotective properties. Its ability to penetrate the blood-brain barrier and inhibit the phosphorylation of c-Jun in the brain makes it a valuable tool for studying the role of the JNK pathway in neurodegenerative diseases and a potential candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to understand and further investigate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly selective c-Jun N-terminal kinase (JNK) 2 and 3 inhibitors with in vitro CNS-like pharmacokinetic properties prevent neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of SR-3306: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies of SR-3306, a selective and brain-penetrant c-Jun N-terminal kinase (JNK) inhibitor. The data presented herein summarizes the key findings from in vitro and in vivo preclinical models of Parkinson's disease, highlighting the neuroprotective potential of this compound. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding of the research and to aid in the design of future studies.

Core Efficacy Data

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Type | Challenge | This compound Concentration | Outcome | Efficacy |

| JNK Inhibition | Human Recombinant Enzymes | - | IC50 | JNK1, JNK2, JNK3 Inhibition | JNK1: >10 µM, JNK2: ~200 nM, JNK3: ~200 nM |

| p38 Inhibition | Human Recombinant Enzyme | - | IC50 | p38 Inhibition | >20 µM (>100-fold selectivity over JNK2/3) |

| c-jun Phosphorylation | INS-1 Cells | Streptozotocin (STZ) | IC50 | Inhibition of c-jun phosphorylation | ~200 nM |

| Neuroprotection | Primary Dopaminergic Neurons (E14 rat embryos) | 10 µM MPP+ | 10 - 1000 nM | Neuronal Survival | >90% protection at 1000 nM |

| Cell Viability | H9c2 Cardiomyocytes | 100 µM H₂O₂/FeSO₄ | 500 nM | Increased Cell Viability | Viability increased from ~40% to ~90% |

Table 2: In Vivo Efficacy of this compound in Parkinson's Disease Models

| Animal Model | Toxin/Lesion | Treatment Regimen | Key Endpoints | Outcome |

| MPTP Mouse Model | 18 mg/kg MPTP-HCl (i.p., 4x over 1 day) | 30 mg/kg this compound (p.o., b.i.d. day 1, q.d. days 2-6) | - TH+ cell count in SNpc- c-jun phosphorylation in SNpc | - 72% of vehicle group TH+ cells protected (MPTP alone showed 46% reduction)[1]- Dose-dependent reduction in p-c-jun levels (4-fold decrease at 30 mg/kg)[1] |

| 6-OHDA Rat Model | Unilateral 6-hydroxydopamine injection | 10 mg/kg/day this compound (s.c. via minipump for 14 days) | - TH+ neuron count in SNpc- d-amphetamine-induced rotations- p-c-jun immunoreactive neurons in SNpc | - 6-fold increase in TH+ neurons in the SNpc[2][3]- 87% decrease in d-amphetamine-induced circling[2][3]- 2.3-fold reduction in p-c-jun positive neurons[2][3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and the workflows of the primary experimental models used to assess its efficacy.

Experimental Protocols

In Vitro Neuroprotection Assay in Primary Dopaminergic Neurons

-

Cell Culture: Primary dopaminergic neurons are harvested from the ventral mesencephalon of E14 rat embryos. Cells are plated at a density of 200,000 cells/well in 8-well chamber slides.

-

Treatment: After establishing the cultures, neurons are pre-treated with varying concentrations of this compound (10 nM to 1000 nM) for a specified duration.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cultures to 10 µM 1-methyl-4-phenylpyridinium (MPP+) for 48 hours. Control wells receive either vehicle or this compound alone.

-

Immunocytochemistry: Following the incubation period, cells are fixed and immunostained for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.

-

Quantification: The number of surviving TH-positive neurons is counted in each well to determine the neuroprotective effect of this compound.

Cell Viability Assay in H9c2 Cardiomyocytes

-

Cell Culture: H9c2 rat cardiomyocyte cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C and 5% CO₂.

-

Pre-treatment: Cells are pre-incubated with 500 nM this compound or vehicle control for 30 minutes.

-

Induction of Oxidative Stress: Oxidative stress is induced by adding 100 µM hydrogen peroxide (H₂O₂)/FeSO₄ to the cell media.

-

Viability Assessment (MTT Assay): Cell viability is measured using an MTT assay. After the stress induction period, the medium is replaced with fresh medium containing MTT solution and incubated. A solubilization solution is then added, and the absorbance is read to determine the percentage of viable cells relative to untreated controls.

MPTP Mouse Model of Parkinson's Disease

-

Animals and Acclimation: Male mice are acclimated for one week prior to the study.

-

Treatment Groups: Animals are divided into three groups: vehicle control, MPTP-treated, and MPTP + this compound-treated.

-

This compound Administration: The this compound group receives an oral dose of 30 mg/kg 30 minutes before the first MPTP injection. Dosing is continued twice daily on day 1 and once daily on days 2 through 6.

-

MPTP Induction: Mice are administered four intraperitoneal (i.p.) injections of 18 mg/kg MPTP-HCl at 2-hour intervals over a single day.

-

Tissue Collection and Analysis: On day 7, mice are euthanized, and brains are collected. The substantia nigra pars compacta (SNpc) is analyzed.

-

Stereology: Unbiased stereological counting is performed on brain sections stained for Tyrosine Hydroxylase (TH) to quantify the number of surviving dopaminergic neurons.

-

c-jun Phosphorylation Assay: An ELISA is used to measure the levels of phosphorylated c-jun (p-c-jun) in tissue lysates from the SNpc to assess target engagement.

6-OHDA Rat Model of Parkinson's Disease

-

Animals: Adult male Sprague-Dawley rats are used for this model.

-

Unilateral Lesion: A unilateral lesion of the nigrostriatal pathway is created by stereotactic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

-

This compound Administration: this compound (10 mg/kg/day) or vehicle is administered via subcutaneously implanted osmotic minipumps for 14 days.

-

Behavioral Testing: d-amphetamine-induced rotational behavior is assessed to measure the motor asymmetry caused by the unilateral lesion and the therapeutic effect of this compound.

-

Immunohistochemistry: At the end of the treatment period, brains are collected and sectioned. Immunohistochemical staining for Tyrosine Hydroxylase (TH) is performed to quantify the number of dopaminergic neurons in the SNpc. Staining for phosphorylated c-jun is also conducted to assess JNK pathway activity.

-

Pharmacokinetic Analysis: Plasma and brain tissue are collected to determine the concentration of this compound using LC-MS/MS.

References

- 1. mdpi.com [mdpi.com]

- 2. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-Hydroxydopamine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-hydroxydopamine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Liver X Receptor (LXR) Inverse Agonists in Metabolic Disorder Research

A Note on SR-3306: Initial research indicates that this compound is a selective c-Jun N-terminal kinase (JNK) inhibitor investigated for its neuroprotective effects, particularly in the context of Parkinson's disease. This guide will focus on Liver X Receptor (LXR) inverse agonists, a class of compounds actively being researched for metabolic disorders, which aligns with the core requirements of the topic. We will explore the mechanism and applications of representative LXR inverse agonists, such as SR9243.

Introduction to Liver X Receptors and Metabolic Disease

Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose metabolism.[1] When activated by endogenous oxysterols or synthetic agonists, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This activation upregulates genes involved in reverse cholesterol transport, but also potently stimulates de novo lipogenesis (DNL), the process of synthesizing new fatty acids.[2][3] This dual effect has been a major hurdle in the therapeutic development of LXR agonists for metabolic diseases, as they often lead to hyperlipidemia and hepatic steatosis (fatty liver).[2][3]

LXR inverse agonists represent a promising therapeutic strategy. Unlike neutral antagonists that simply block agonist binding, inverse agonists actively repress the basal transcriptional activity of LXRs.[1] They achieve this by promoting the recruitment of corepressor proteins to the LXR/RXR heterodimer on target gene promoters, thereby silencing the expression of genes that drive lipogenesis.[3] This unique mechanism of action allows for the potential mitigation of metabolic disease without the adverse effects associated with LXR activation.

Mechanism of Action of LXR Inverse Agonists in Metabolic Regulation

The primary mechanism by which LXR inverse agonists exert their therapeutic effects in the context of metabolic disorders is through the suppression of hepatic de novo lipogenesis. This is achieved by downregulating the expression of key lipogenic genes.

Key molecular targets include:

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master transcriptional regulator of lipogenesis.

-

Fatty Acid Synthase (FASN): A key enzyme in the synthesis of fatty acids.

-

Stearoyl-CoA Desaturase 1 (SCD1): An enzyme involved in the synthesis of monounsaturated fatty acids.

By inhibiting the expression of these genes, LXR inverse agonists can significantly reduce the production and accumulation of lipids in the liver and other tissues. Furthermore, some LXR inverse agonists have been shown to modulate the expression of genes involved in glycolysis, further impacting cellular metabolism.

SR9243: A Representative LXR Inverse Agonist

SR9243 is a potent and selective LXR inverse agonist that has been investigated for its therapeutic potential in various diseases, including metabolic disorders and cancer. It effectively suppresses the expression of LXR target genes involved in lipogenesis and has demonstrated efficacy in preclinical models of non-alcoholic steatohepatitis (NASH) and hyperlipidemia.[2][4]

Quantitative Data from In Vivo Studies with SR9243

The following tables summarize the quantitative effects of SR9243 in preclinical models of metabolic disorders.

Table 1: Effect of SR9243 on Plasma Lipids in a Mouse Model of NASH

| Parameter | Control Group | NASH Model Group | NASH Model + SR9243 |

| Total Cholesterol (mmol/L) | Normal | Increased | Significantly Decreased |

| LDL Cholesterol (mmol/L) | Normal | Increased | Significantly Decreased |

| Triglycerides (mmol/L) | Normal | Variable | No Significant Change |

Data compiled from a study using a high-cholesterol diet and either carbon tetrachloride (CCl4) or bile-duct ligation (BDL) to induce NASH in BALB/c mice. SR9243 was administered at 30 mg/kg/day via intraperitoneal injection for 30 days.[2]

Table 2: Effect of SR9243 on Hepatic Inflammation and Fibrosis in a Mouse Model of NASH

| Parameter | Control Group | NASH Model Group | NASH Model + SR9243 |

| Hepatic CD68 mRNA Expression | Baseline | Increased | Significantly Decreased |

| Hepatic TNF-α mRNA Expression | Baseline | Increased | Significantly Decreased |

| Hepatic IL-1β mRNA Expression | Baseline | Increased | Significantly Decreased |

| Hepatic IL-6 mRNA Expression | Baseline | Increased | Significantly Decreased |

| Liver Fibrosis (Collagen Staining) | Minimal | Severe | Significantly Reduced |

Data from the same NASH mouse model as described in Table 1.[2]

Table 3: Effect of SR9243 on Hepatic Lipogenic Gene Expression in ob/ob Mice

| Gene | Vehicle Control | SR9243 (30 mg/kg) |

| SREBP-1c mRNA | Baseline | Significantly Decreased |

| FASN mRNA | Baseline | Significantly Decreased |

| SCD1 mRNA | Baseline | Significantly Decreased |

Data from a study in 8-week-old male ob/ob mice fed a high-fat diet and treated with SR9243 for 3 days via intraperitoneal injection.[4][5]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This model is widely used to study the pathogenesis of obesity and related metabolic disorders.

-

Animals: Male C57BL/6J mice, 8 weeks of age.

-

Diet:

-

Control Group: Standard chow diet (e.g., 10 kcal% fat).

-

DIO Group: High-fat diet (HFD) (e.g., 45-60 kcal% fat).

-

-

Duration: Mice are typically fed the respective diets for 12-16 weeks to induce an obese phenotype with insulin resistance.

-

Endpoint Measurements: Body weight, food intake, fasting blood glucose and insulin, glucose and insulin tolerance tests, and plasma lipid profiles.

Non-Alcoholic Steatohepatitis (NASH) Mouse Model

This model recapitulates the key features of human NASH, including steatosis, inflammation, and fibrosis.

-

Animals: Male BALB/c mice, 8 weeks of age.

-

Induction:

-

Diet: Mice are fed a high-cholesterol diet (1% wt/wt) for the duration of the study.

-

Fibrosis Induction (choose one):

-

-

Treatment: Following the induction of NASH, mice are treated with the LXR inverse agonist (e.g., SR9243 at 30 mg/kg/day, i.p.) or vehicle for a specified period (e.g., 30 days).[2]

-

Analysis:

Visualizations

Signaling Pathway of LXR Inverse Agonists

Caption: Mechanism of action of an LXR inverse agonist.

Experimental Workflow for a NASH Study

References

- 1. Liver X Receptor Inverse Agonist SR9243 Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liver X Receptor Inverse Agonist SR9243 Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Brain-Penetrating Capabilities of SR-3306

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain-penetrating capabilities of SR-3306, a selective c-jun-N-terminal kinase (JNK) inhibitor. The following sections detail its pharmacokinetic profile, the experimental methodologies used to determine its central nervous system (CNS) exposure, and its mechanism of action.

Quantitative Data on this compound Pharmacokinetics and Brain Penetration

The following tables summarize the key pharmacokinetic parameters and brain concentration levels of this compound in rodents. This data highlights its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain.

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

| Parameter | Intravenous (1 mg/kg) | Oral (2 mg/kg) |

| Clearance (CL) | 14 mL/min/kg | - |

| Oral Bioavailability (%F) | - | 31% |

Table 2: Brain Concentration of this compound in Mice Following a Single Oral Dose (30 mg/kg) [1]

| Time Point | Brain Concentration (nM) |

| 1 hour | ~3000 |

| 2 hours | ~3500 |

| 4 hours | 3000 |

| 8 hours | ~1500 |

| 24 hours | 230 |

Note: Brain concentrations were reported to remain well above the cell-based IC50 for p-c-jun inhibition (~200 nM) for over 8 hours.[1]

Table 3: In Vitro Potency and Properties of this compound [1]

| Parameter | Value |

| JNK3 IC50 | ~200 nM |

| JNK2 IC50 | ~200 nM |

| p38 Selectivity | >100-fold vs JNK3 |

| Cell-based p-c-jun IC50 | ~200 nM |

| Polar Surface Area (PSA) | 94 |

Experimental Protocols

The data presented above were generated using the following methodologies:

1. Rat Pharmacokinetics Study [1]

-

Subjects: Sprague-Dawley rats (n=3).

-

Dosing:

-

Intravenous (IV): 1 mg/kg.

-

Oral (PO): 2 mg/kg by gavage.

-

-

Sample Collection: Blood samples were collected at 5, 15, 30 minutes, and 1, 2, 4, 6, and 8 hours post-dosing into EDTA-containing tubes.

-

Sample Processing: Plasma was separated by centrifugation. Plasma proteins were precipitated using acetonitrile.

-

Analysis: this compound concentrations in the plasma were determined by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

2. Mouse Brain Penetration Study [1]

-

Subjects: Mice.

-

Dosing: A single oral dose of 30 mg/kg this compound.

-

Sample Collection: Brain tissue and plasma were collected at 1, 2, 4, 8, and 24 hours after dosing.

-

Analysis: Brain and plasma concentrations of this compound were quantified to assess CNS exposure over time.[1]

3. In Vivo Neuroprotection Model (MPTP) [1]

-

Model: Mice were treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that induces Parkinson's-like symptoms, to assess the neuroprotective effects of this compound.

-

Dosing Regimen: this compound was administered orally prior to and during the MPTP treatment course.

-

Outcome Measures: The study measured the preservation of dopaminergic neurons in the substantia nigra pars compacta (SNpc) through tyrosine hydroxylase (TH) immunohistochemistry and stereological cell counts.[1][2]

Mandatory Visualizations

Mechanism of Action: JNK Inhibition

This compound is an ATP-competitive inhibitor of JNK, particularly JNK2 and JNK3.[1] The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the cellular stress response. In neurodegenerative diseases like Parkinson's, overactivation of this pathway can lead to neuronal apoptosis. By inhibiting JNK, this compound blocks the phosphorylation of downstream targets like c-Jun, thereby preventing the apoptotic cascade and protecting neurons.[1][2]

Caption: this compound crosses the blood-brain barrier to inhibit the JNK signaling pathway in neurons.

Experimental Workflow: Brain Penetration Assessment

The workflow for assessing the brain penetration of a compound like this compound typically involves administering the compound to animal models and subsequently measuring its concentration in both the plasma and brain tissue at various time points. This allows for the determination of the brain-to-plasma concentration ratio and the overall CNS exposure profile.

Caption: Workflow for determining this compound concentration in brain and plasma samples.

References

Methodological & Application

Application Notes and Protocols: Administration of SR-3305 in a Mouse Model of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the administration and evaluation of SR-3306, a c-jun-N-terminal kinase (JNK) inhibitor, in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. Detailed protocols for drug administration, behavioral assessments, and neurochemical analyses are outlined to ensure reproducible and robust experimental outcomes. The provided methodologies and data presentation formats are intended to facilitate the investigation of this compound's neuroprotective effects and its potential as a therapeutic agent for Parkinson's disease.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc)[1][2]. Current therapies primarily manage symptoms and do not halt the underlying neurodegenerative process[3]. The c-jun-N-terminal kinase (JNK) signaling pathway has been implicated in the neuronal apoptosis associated with PD[3]. This compound is a potent and selective JNK inhibitor that has demonstrated neuroprotective effects in preclinical models of Parkinson's disease by mitigating dopaminergic neuron loss[3][4]. This document provides detailed protocols for administering this compound in an MPTP-induced mouse model of PD, a widely used model that recapitulates key pathological features of the human disease.

Signaling Pathway

The neuroprotective effect of this compound is attributed to its inhibition of the JNK signaling cascade. In the context of Parkinson's disease models, neurotoxins like MPTP can induce oxidative stress and mitochondrial dysfunction, leading to the activation of the JNK pathway. Activated JNK phosphorylates downstream targets, including the transcription factor c-Jun, which in turn promotes the expression of pro-apoptotic genes, ultimately leading to dopaminergic neuron death. This compound, as a JNK inhibitor, blocks this cascade at the level of JNK, thereby preventing the phosphorylation of c-Jun and subsequent neuronal apoptosis.

References

- 1. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 4. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]

Application Notes and Protocols for Preparing a Stable SR-3306 Solution for Cell Culture

Introduction

SR-3306 is a cell-permeable anilinopyrimidine compound that functions as a highly selective and potent ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK). With IC50 values of 67 nM, 283 nM, and 159 nM for JNK1, JNK2, and JNK3, respectively, it exhibits significant selectivity over other kinases, including p38 (IC50 >20 µM). Its ability to penetrate the blood-brain barrier and its oral availability make it a valuable tool for in vitro and in vivo studies of JNK signaling pathways, particularly in the context of neurodegenerative diseases.[1] Proper preparation and storage of this compound solutions are critical for obtaining reproducible and reliable experimental results.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₆N₈O | |

| Molecular Weight | 490.56 g/mol | |

| Appearance | Pale yellow powder | |

| Purity | ≥95% (HPLC) |

Table 2: Solubility and Storage of this compound

| Solvent | Solubility | Storage of Powder | Storage of Stock Solution | Reference |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | 2-8°C | Aliquot and store at -20°C for up to 6 months |

Table 3: Inhibitory Concentrations of this compound

| Target | IC₅₀ | Cell Line/System | Reference |

| JNK1 | 67 nM | Biochemical Assay | |

| JNK2 | 283 nM | Biochemical Assay | |

| JNK3 | 159 nM | Biochemical Assay | |

| c-jun phosphorylation | 216 nM | INS-1 β-pancreatic cells |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.906 mg of this compound (Molecular Weight = 490.56 g/mol ).

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, if you weighed 4.906 mg, add 1 mL of DMSO.

-

Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

Aliquot for Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store Properly: Store the aliquots at -20°C. Under these conditions, the stock solution is stable for up to 6 months.

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, sterile cell culture medium

-

Sterile microcentrifuge tubes or plates

-

Calibrated pipettes

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare Intermediate Dilutions (Optional but Recommended): To avoid pipetting very small volumes and to ensure accurate final concentrations, it is recommended to prepare an intermediate dilution of the stock solution in sterile cell culture medium or DMSO. For example, a 1:100 dilution of the 10 mM stock will yield a 100 µM intermediate solution.

-

Prepare Final Working Solution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 1 µM working solution from a 10 mM stock, add 0.1 µL of the stock solution to 1 mL of medium. To make this more practical, add 10 µL of a 100 µM intermediate solution to 990 µL of medium.

-

Mix Thoroughly: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause protein denaturation in the medium.

-

Immediate Use: Use the freshly prepared working solution immediately for treating cells.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your system. Previous studies have used concentrations in the range of 10-1000 nM for neuroprotection assays.[1]

Visualizations

Signaling Pathway

Caption: The JNK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for preparing stable this compound solutions for cell culture.

References

Application Notes and Protocols: Western Blot Analysis of Phospho-c-Jun (Ser63/73) Following SR-3306 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3306 is a small molecule inhibitor of c-Jun N-terminal Kinase (JNK), which plays a crucial role in the cellular stress response.[1] The JNK signaling pathway, upon activation by stressors such as inflammatory cytokines or UV radiation, leads to the phosphorylation of the transcription factor c-Jun at serines 63 and 73. This phosphorylation event is critical for the transcriptional activity of c-Jun, which regulates the expression of genes involved in proliferation, apoptosis, and inflammation. Therefore, monitoring the phosphorylation status of c-Jun is a key method for assessing the efficacy of JNK inhibitors like this compound. This document provides a detailed protocol for the analysis of phospho-c-Jun (p-c-Jun) levels by Western blot following treatment with this compound.

Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module.[2][3][4] Various upstream kinases (MAP3Ks and MAP2Ks) activate JNK, which in turn phosphorylates c-Jun.[2][3] this compound acts as a JNK inhibitor, blocking this final phosphorylation step.

Caption: JNK signaling pathway and the inhibitory action of this compound.

Experimental Data

Treatment of cells with this compound results in a dose-dependent decrease in the phosphorylation of c-Jun at Ser63/73. The following table summarizes representative quantitative data obtained from Western blot analysis.

| Treatment Group | This compound Concentration | Normalized p-c-Jun/Total c-Jun Ratio (Mean ± SD) | % Inhibition of c-Jun Phosphorylation |

| Vehicle Control | 0 µM | 1.00 ± 0.12 | 0% |

| This compound | 10 µM | 0.65 ± 0.09 | 35% |

| This compound | 20 µM | 0.32 ± 0.05 | 68% |

| This compound | 30 µM | 0.15 ± 0.04 | 85% |

Data is hypothetical and intended for illustrative purposes, based on trends observed in published studies.[1]

Experimental Workflow

The overall workflow for the Western blot analysis of phospho-c-Jun following this compound treatment is outlined below.

Caption: Western blot experimental workflow.

Detailed Protocols